2-Amino-5-chloro-n,n-dimethylbenzamide
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Description
Synthesis Analysis
The synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide has been reported through a series of chlorination, oxidation, and ammonolysis reactions starting from 7-methylisatin, achieving an overall yield of 62% with a purity of 99.6%. The optimization of process conditions, including reaction temperature and reagents ratio, has been crucial for enhancing the yield and purity of the compound (Zhang Zho, 2014).
Molecular Structure Analysis
Structural properties of N,N-dialkylaminobenzamides have been studied, revealing insights into the steric and electronic factors influencing the molecular configuration of similar compounds. These studies include the investigation of barriers to rotation around specific bonds, contributing to the understanding of the molecular structure of 2-Amino-5-chloro-N,N-dimethylbenzamide and related molecules (H. Karlsen et al., 2002).
Chemical Reactions and Properties
Although specific chemical reactions and properties of 2-Amino-5-chloro-N,N-dimethylbenzamide have not been detailed extensively, the study of related compounds provides insight into the reactivity and potential applications of such molecules. The reductive chemistry of similar compounds highlights the importance of understanding electron-affinic sites and the impact of substituents on chemical reactivity and toxicity (B. Palmer et al., 1995).
Physical Properties Analysis
Investigations into the physical properties of closely related compounds, such as their synthesis, crystal structures, and molecular dynamics, shed light on the behavior of 2-Amino-5-chloro-N,N-dimethylbenzamide under various conditions. Studies on the crystal structure and spectroscopic properties of analogs provide a foundation for understanding the physical characteristics of this compound (A. Pyrih et al., 2023).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-chloro-N,N-dimethylbenzamide can be inferred from research on similar compounds, where the focus on proton tautomerism, stereoisomerism, and the effects of substituents provides valuable information on the behavior and reactivity of the molecule. Such studies contribute to a deeper understanding of the compound's chemical properties and its potential interactions in various chemical environments (A. Pyrih et al., 2023).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 2-Amino-5-chloro-N,N-dimethylbenzamide has been synthesized through various methods, demonstrating the versatility of its production. For instance, Zhang Zho (2014) described a synthesis process starting from 7-methylisatin, achieving a 62% yield with 99.6% purity through chlorination, oxidation, and ammonolysis steps (Zhang Zho, 2014). Similarly, Zheng Jian-hong (2012) detailed a synthesis involving 2-amino-3-methylbenzoic acid, leading to the preparation of chloranthraniliprole (Zheng Jian-hong, 2012).
Improvement in Synthesis Approaches : Lin Xue (2013) reported improvement approaches for synthesizing 2-amino-5-cyano-N,N-dimethylbenzamide, showcasing advancements in the synthesis process and enhancing yield and efficiency (Lin Xue, 2013).
Chemical Characterization : The chemical properties and potential applications of variants of 2-Amino-5-chloro-N,N-dimethylbenzamide have been explored. For example, D. Yung et al. (1972) synthesized and characterized potential antiarrhythmic agents related to this compound, highlighting its relevance in medical chemistry (D. Yung, E. Lo, M. Vohra, 1972).
Applications in Drug Development
Antiemetic and Parasympathomimetic Activity : R. Sawale et al. (2016) studied the molar refraction and polarizability of a drug containing a structure similar to 2-Amino-5-chloro-N,N-dimethylbenzamide, emphasizing its significance in the development of drugs with antiemetic and parasympathomimetic activity (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).
Cytotoxicity and Antitumor Potential : B. Palmer et al. (1995) researched the reductive chemistry of a drug structurally similar to 2-Amino-5-chloro-N,N-dimethylbenzamide, revealing insights into its cytotoxicity and potential application in tumor-targeting therapies (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).
properties
IUPAC Name |
2-amino-5-chloro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTKTZUWGKFUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298016 |
Source
|
Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-n,n-dimethylbenzamide | |
CAS RN |
56042-83-2 |
Source
|
Record name | NSC120273 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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